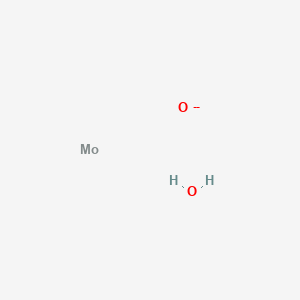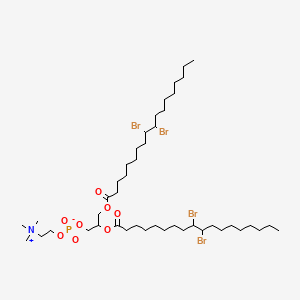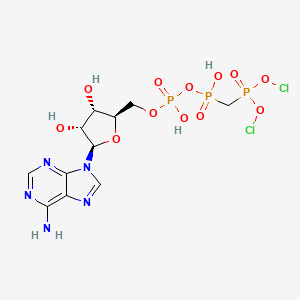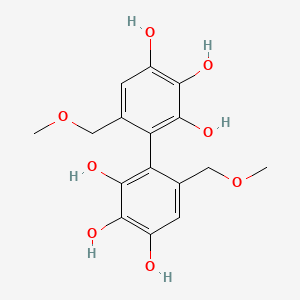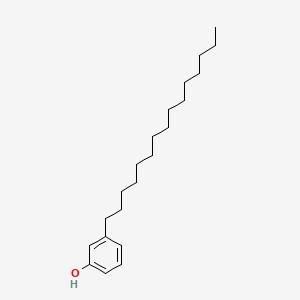
3-十五烷基苯酚
描述
3-Pentadecylphenol is a phenolic lipid characterized by a phenolic ring attached to a long alkyl chain consisting of fifteen carbon atoms. This compound is known for its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments. It is commonly found in natural sources and has various pharmacological, biological, and industrial applications .
科学研究应用
3-Pentadecylphenol has a wide range of applications in scientific research:
作用机制
Target of Action
It is known to interact with the head group region of a lipid membrane .
Mode of Action
3-Pentadecylphenol interacts with the head group region of a lipid membrane . The compound’s interaction with its targets results in changes in the membrane’s properties . The alteration of bilayer properties is primarily caused by the abundance of the large phenolic headgroup .
Biochemical Pathways
It is known to cause physico-chemical changes in the lipid bilayer membrane .
Pharmacokinetics
It is known that the compound can incorporate into erythrocytes and liposomal membranes .
Result of Action
The molecular and cellular effects of 3-Pentadecylphenol’s action primarily involve changes in the properties of the lipid bilayer membrane . The formation of a mixed lipid system (i.e., DPPC + PDP) at a higher mol% of PDP (above 20 mol%) is responsible for the physico-chemical changes of the lipid bilayer membrane .
Action Environment
The action of 3-Pentadecylphenol is influenced by environmental factors. For instance, the compound’s interaction with the lipid membrane shows sensitive variation with changes in the PDP concentration at the interfacial region of the lipid bilayer membrane . Furthermore, the compound’s thermal stability decreases due to the confinement effect .
生化分析
Biochemical Properties
3-Pentadecylphenol plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It has been shown to inhibit the activity of the α-glucosidase enzyme, which is crucial in carbohydrate metabolism . Additionally, 3-Pentadecylphenol interacts with lipid membranes, particularly the dipalmitoylphosphatidylcholine (DPPC) bilayer, causing changes in membrane organization and properties . This interaction is primarily due to the large phenolic headgroup of 3-Pentadecylphenol, which alters the bilayer properties .
Cellular Effects
3-Pentadecylphenol has notable effects on various cell types and cellular processes. It can incorporate into erythrocytes and liposomal membranes due to its strong amphiphilic character . This incorporation can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Pentadecylphenol has been observed to exhibit antioxidant activity, which can protect cells from oxidative stress . Additionally, it has cytostatic activities, inhibiting the growth of certain bacterial, fungal, protozoan, and parasite cells .
Molecular Mechanism
The molecular mechanism of 3-Pentadecylphenol involves its interaction with lipid membranes and enzymes. It binds to the head group region of lipid membranes, causing changes in membrane properties and organization . This binding can affect the activity of membrane-bound enzymes and proteins, leading to alterations in cellular functions. Furthermore, 3-Pentadecylphenol inhibits the α-glucosidase enzyme, which impacts carbohydrate metabolism . The compound’s antioxidant properties also contribute to its molecular mechanism by neutralizing free radicals and reducing oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Pentadecylphenol can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-Pentadecylphenol can form mixed lipid systems with DPPC at higher concentrations, leading to significant changes in membrane properties . These changes can persist over time, affecting cellular functions and processes.
Dosage Effects in Animal Models
The effects of 3-Pentadecylphenol vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antioxidant activity and enzyme inhibition . At higher doses, 3-Pentadecylphenol can have toxic or adverse effects, including potential disruption of cellular membranes and inhibition of essential enzymes . These threshold effects highlight the importance of dosage in determining the compound’s overall impact on biological systems.
Metabolic Pathways
3-Pentadecylphenol is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . The compound’s ability to incorporate into lipid membranes also affects its role in metabolic processes, as it can alter membrane-bound enzyme activities and lipid transport .
Transport and Distribution
Within cells and tissues, 3-Pentadecylphenol is transported and distributed through interactions with transporters and binding proteins. Its amphiphilic nature allows it to localize in both hydrophilic and hydrophobic environments, facilitating its distribution across cellular compartments . The compound’s interaction with lipid membranes also influences its localization and accumulation within cells .
Subcellular Localization
3-Pentadecylphenol primarily localizes in lipid membranes due to its amphiphilic properties. It targets the head group region of lipid bilayers, causing changes in membrane organization and properties . This subcellular localization is crucial for its activity and function, as it allows 3-Pentadecylphenol to interact with membrane-bound enzymes and proteins, influencing various cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: 3-Pentadecylphenol can be synthesized through the alkylation of phenol with pentadecyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In industrial settings, 3-Pentadecylphenol is often produced via the catalytic hydrogenation of anacardic acid, which is derived from cashew nut shell liquid. This process involves the use of a metal catalyst such as palladium on carbon under high pressure and temperature conditions .
Types of Reactions:
Oxidation: 3-Pentadecylphenol can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form the corresponding alkylphenol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid mixture.
Major Products Formed:
Oxidation: Quinones and hydroquinones.
Reduction: Alkylphenols.
Substitution: Nitro-3-pentadecylphenol, halogenated derivatives.
相似化合物的比较
3-Heptadecylphenol: Similar structure with a seventeen-carbon alkyl chain.
3-Nonadecylphenol: Similar structure with a nineteen-carbon alkyl chain.
Anacardic Acid: Contains a carboxylic acid group instead of a hydroxyl group on the phenolic ring.
Uniqueness: 3-Pentadecylphenol is unique due to its optimal chain length, which provides a balance between hydrophobicity and hydrophilicity, making it highly effective in modifying polymer properties and interacting with biological membranes. Its amphiphilic nature allows it to be used in a wide range of applications, from industrial to biomedical fields .
属性
IUPAC Name |
3-pentadecylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h15,17-19,22H,2-14,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFIPECGHSYQNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060108 | |
| Record name | Phenol, 3-pentadecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Pentadecylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033872 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
501-24-6 | |
| Record name | Hydrogenated cardanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pentadecylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pentadecylphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9781 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 3-pentadecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 3-pentadecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-pentadecylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.202 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PENTADECYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J10ATZ45ZU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Pentadecylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033872 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
54.5 °C | |
| Record name | 3-Pentadecylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033872 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




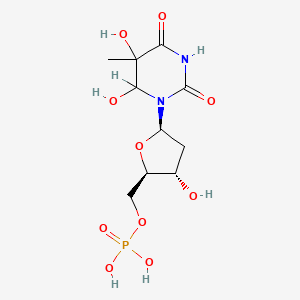
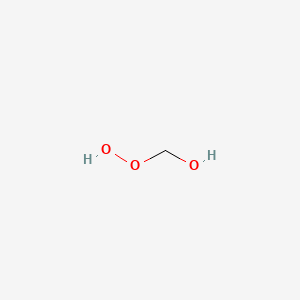
![2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]-](/img/structure/B1217872.png)
